molecular formula C11H16N2S B12626773 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- CAS No. 919079-38-2

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-

Katalognummer: B12626773
CAS-Nummer: 919079-38-2
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: YEKBRLRRDIMYAH-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidinyl group and a methylthio group. It is known for its significant role in various chemical and biological processes.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, acetic anhydride, and DMF (dimethylformamide) . Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield pyridine N-oxides, while substitution reactions can produce various alkyl or acyl pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The presence of the pyridine ring and its substituents plays a crucial role in determining its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- is unique due to the presence of both a pyrrolidinyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of substituents can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

919079-38-2

Molekularformel

C11H16N2S

Molekulargewicht

208.33 g/mol

IUPAC-Name

3-[(2S)-1-methylpyrrolidin-2-yl]-4-methylsulfanylpyridine

InChI

InChI=1S/C11H16N2S/c1-13-7-3-4-10(13)9-8-12-6-5-11(9)14-2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

YEKBRLRRDIMYAH-JTQLQIEISA-N

Isomerische SMILES

CN1CCC[C@H]1C2=C(C=CN=C2)SC

Kanonische SMILES

CN1CCCC1C2=C(C=CN=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.